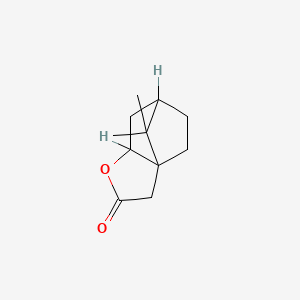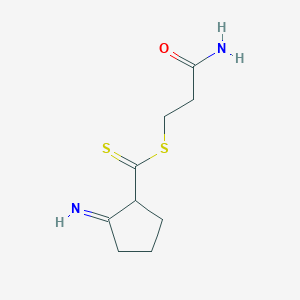
3-Amino-3-oxopropyl 2-iminocyclopentanecarbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-oxopropyl 2-iminocyclopentanecarbodithioate is a chemical compound with the molecular formula C₉H₁₄N₂OS₂ It is known for its unique structure, which includes an amino group, an oxo group, and a carbodithioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-oxopropyl 2-iminocyclopentanecarbodithioate typically involves the reaction of cyclopentanone with thiourea and an appropriate amino acid derivative. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-oxopropyl 2-iminocyclopentanecarbodithioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-3-oxopropyl 2-iminocyclopentanecarbodithioate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-oxopropyl 2-iminocyclopentanecarbodithioate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-oxopropyl (1R,2E)-2-iminocyclopentanecarbodithioate
- 3-Amino-3-oxopropyl (1S,2E)-2-iminocyclopentanecarbodithioate
Uniqueness
Compared to similar compounds, 3-Amino-3-oxopropyl 2-iminocyclopentanecarbodithioate is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
63058-86-6 |
|---|---|
Molecular Formula |
C9H14N2OS2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
(3-amino-3-oxopropyl) 2-iminocyclopentane-1-carbodithioate |
InChI |
InChI=1S/C9H14N2OS2/c10-7-3-1-2-6(7)9(13)14-5-4-8(11)12/h6,10H,1-5H2,(H2,11,12) |
InChI Key |
WMCNHHLCIWNSMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=N)C1)C(=S)SCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


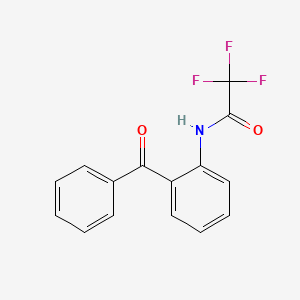
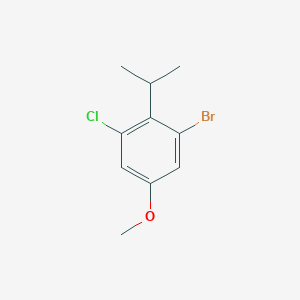
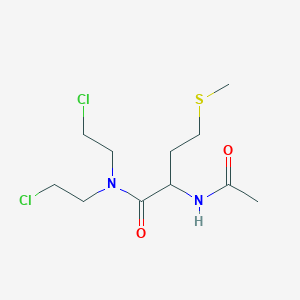
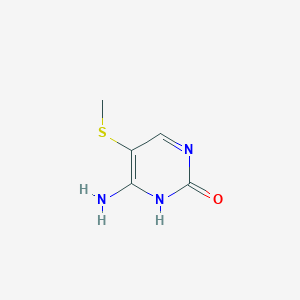
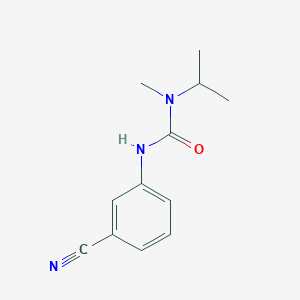
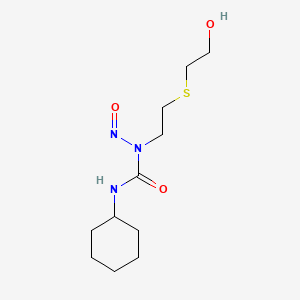
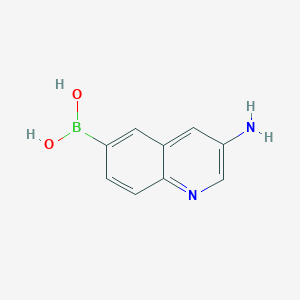
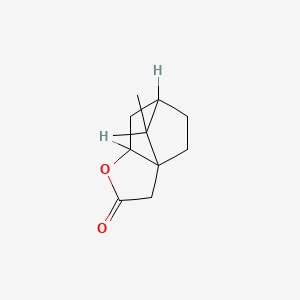
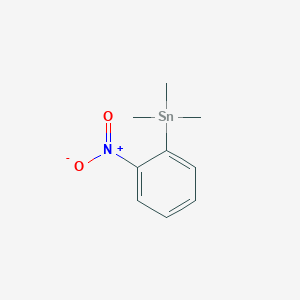
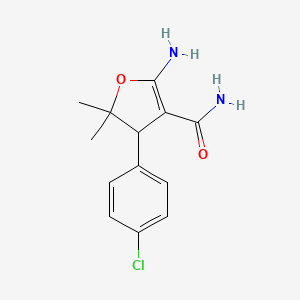
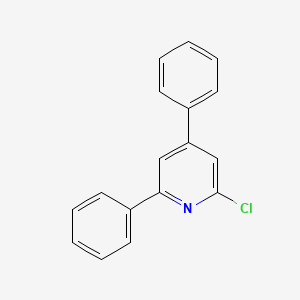

![2-Chloro-4-[4-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride; ethanesulfonic acid](/img/structure/B13995944.png)
